molecular formula C8H10N4O2 B11485941 5-(methoxymethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-(methoxymethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11485941
M. Wt: 194.19 g/mol
InChI Key: JOUDNQLRLBESRR-UHFFFAOYSA-N
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Description

5-(methoxymethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring. The presence of a methoxymethyl group at the 5-position and a methyl group at the 2-position further distinguishes this compound. Triazolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxymethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a nitrile, followed by cyclization using oxidizing agents such as sodium hypochlorite (NaOCl) or manganese dioxide (MnO2) . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like lead tetraacetate (Pb(OAc)4) or iodine/potassium iodide (I2/KI) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(methoxymethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also modulate receptor activity by acting as an agonist or antagonist. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(methoxymethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

5-(methoxymethyl)-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C8H10N4O2/c1-5-9-8-10-6(4-14-2)3-7(13)12(8)11-5/h3H,4H2,1-2H3,(H,9,10,11)

InChI Key

JOUDNQLRLBESRR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CC(=O)N2N1)COC

Origin of Product

United States

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